Leniolisib (CDZ173) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) []. It is a low molecular weight, orally bioavailable compound [, , ]. Leniolisib plays a crucial role in scientific research as a tool to study the PI3Kδ signaling pathway and its involvement in various diseases, particularly inborn errors of immunity and inflammatory disorders [, , , ].
The synthesis of leniolisib involves several key steps starting from precursor compounds. The initial step includes the coupling of 6-benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in the presence of triethylamine at elevated temperatures (120 °C) to yield an intermediate compound with a high yield of approximately 93% . Subsequent steps involve deprotection and further coupling reactions to introduce functional groups that enhance the compound's pharmacological properties.
Leniolisib's molecular structure features several notable components that contribute to its biological activity:
The presence of trifluoromethyl and methoxypyridine groups within its structure enhances its selectivity for the phosphoinositide 3-kinase delta isoform over other kinases .
Leniolisib undergoes various chemical reactions during its synthesis, including:
These reactions are meticulously designed to ensure that each step proceeds with high efficiency while minimizing byproducts .
Leniolisib exerts its therapeutic effects by selectively inhibiting the phosphoinositide 3-kinase delta pathway. This inhibition leads to decreased activation of downstream signaling pathways that are involved in immune cell proliferation and activation. Specifically, leniolisib has been shown to lower levels of phosphorylated AKT in B cells following stimulation, indicating effective pathway suppression .
Clinical studies have demonstrated that treatment with leniolisib results in normalization of circulating B cells and a reduction in inflammatory markers, which supports its role as a targeted therapy for conditions characterized by overactive immune responses .
Leniolisib exhibits several physical and chemical properties that are crucial for its function:
These properties are significant for its absorption, distribution, metabolism, and excretion characteristics .
Leniolisib has been primarily investigated for its applications in treating activated phosphoinositide 3-kinase delta syndrome. Clinical trials have shown promising results in reducing lymphoproliferation and improving immune function in affected patients . Additionally, ongoing research may explore its potential use in other diseases characterized by dysregulated immune responses or hyperactivation of the phosphoinositide 3-kinase delta pathway.
Leniolisib (CDZ173) binds the p110δ catalytic subunit of PI3Kδ with high precision, exploiting unique structural features of the enzyme’s ATP-binding pocket. X-ray crystallography (PDB ID: 5O83) reveals that leniolisib forms critical hydrogen bonds with residues Val828 and Glu826 in the hinge region of p110δ, stabilizing its inhibitory conformation. The tetrahydropyridopyrimidine core of leniolisib—a structural departure from earlier quinazoline-based inhibitors—optimizes hydrophobic interactions with Trp760 and Ile910, while its trifluoromethylpyridine group occupies a specificity pocket adjacent to the catalytic site. This binding displaces ATP and prevents the enzyme from adopting its active conformation [1] [6]. The compound’s pyrrolidinyl-1-propanone moiety enhances solubility and membrane permeability, contributing to >500-fold improved physicochemical properties compared to initial leads [3] [6].
Table 1: Key Structural Interactions of Leniolisib with p110δ
Structural Motif in Leniolisib | Interacting p110δ Residue | Interaction Type | Functional Significance |
---|---|---|---|
Tetrahydropyridopyrimidine core | Val828, Glu826 | Hydrogen bonding | Stabilizes hinge region binding |
Trifluoromethylpyridine group | Ile910, Met900 | Hydrophobic packing | Occupies specificity pocket |
Pyrrolidinyl group | Trp760 | π-Stacking | Anchors inhibitor to catalytic cleft |
Carbonyl linker | Lys779 | Water-mediated | Enhances binding affinity |
Data derived from PDB 5O83 crystallographic analysis [6]
In activated PI3Kδ syndrome (APDS), gain-of-function mutations in PIK3CD (encoding p110δ) or loss-of-function mutations in PIK3R1 (encoding p85α) constitutively activate PI3Kδ, leading to unchecked conversion of PIP₂ to PIP₃. Leniolisib potently inhibits this reaction, reducing PIP₃ levels by >80% in immune cells at therapeutic concentrations. This suppression normalizes downstream signaling: phospho-AKT (Ser473) and phospho-S6 ribosomal protein (key mTORC1 effectors) are significantly reduced, as demonstrated in ex vivo assays using patient-derived B cells. Consequently, aberrant mTOR-driven cell proliferation and impaired FOXO-mediated transcription—hallmarks of APDS—are reversed. This restores transcriptional programs for B/T-cell maturation and counteracts the accumulation of senescent CD8⁺ TEMRA cells [1] [6] [7].
Leniolisib exhibits exceptional selectivity for PI3Kδ over other class I PI3K isoforms, attributable to structural differences in the catalytic pockets. Biochemical assays reveal an IC₅₀ of 0.01 nM for PI3Kδ, compared to 0.24 nM (PI3Kα), 0.42 nM (PI3Kβ), and 2.23 nM (PI3Kγ). This translates to selectivity ratios of 28-fold (δ vs. α), 43-fold (δ vs. β), and 257-fold (δ vs. γ). The compound’s >1,000-fold selectivity against the broader kinome further minimizes off-target effects. This profile contrasts sharply with earlier PI3K inhibitors like idelalisib (δ IC₅₀=2.5 nM, α IC₅₀=8,600 nM) or duvelisib (δ/γ inhibitor), which exhibit narrower therapeutic windows due to lower selectivity [1] [3] [4].
Table 2: Isoform Selectivity Profile of Leniolisib vs. Other PI3K Inhibitors
PI3K Inhibitor | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | δ Selectivity Ratio (vs. α/β/γ) |
---|---|---|---|---|---|
Leniolisib | 0.01 | 0.24 | 0.42 | 2.23 | 28x / 43x / 257x |
Idelalisib | 2.5 | 8,600 | 4,000 | 89 | 3,440x / 1,600x / 36x |
Duvelisib | 2.5 | 1,602 | 85 | 27 | 641x / 34x / 11x |
Alpelisib | 290 | 4.6 | 1,200 | 250 | 0.016x / 0.004x / 0.86x |
Data compiled from enzymatic assays [1] [3] [4]
Leniolisib’s isoform specificity translates to precise modulation of PI3Kδ-dependent signaling nodes. In APDS patient immune cells, leniolisib (70 mg twice daily) reduces phospho-AKT⁺ B cells by ~80% at steady state, as quantified by flow cytometry. This correlates with normalized phosphorylation of S6 kinase (S6K), a direct mTORC1 target. Consequently, FOXO1/3a transcription factors—suppressed by hyperactive AKT in APDS—are reactivated, restoring expression of genes governing lymphocyte differentiation (e.g., IL-7R, TCF7). Importantly, leniolisib does not impair PI3Kα-mediated insulin signaling or PI3Kβ-dependent platelet aggregation, underscoring its immunological precision [1] [6] [7].
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7